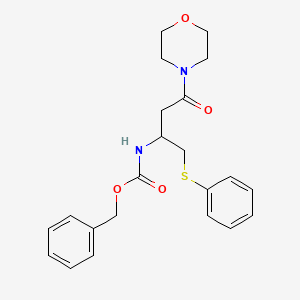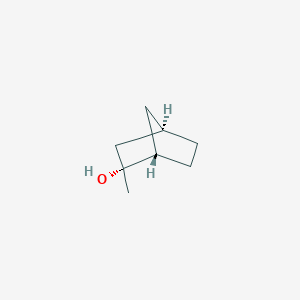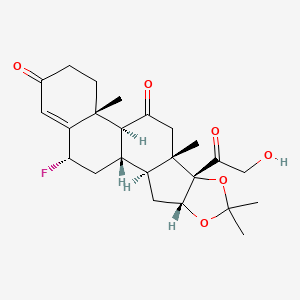
11-KetoFlurandrenolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-KetoFlurandrenolide is a synthetic corticosteroid, primarily used for its anti-inflammatory and immunosuppressive properties. It is a derivative of flurandrenolide, which is commonly employed in the treatment of various skin disorders. The compound is known for its efficacy in reducing inflammation and suppressing immune responses, making it valuable in both medical and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-KetoFlurandrenolide involves multiple steps, starting from the basic steroid structure. The process typically includes fluorination, hydroxylation, and ketonization reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations, ensuring high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 11-KetoFlurandrenolide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride and phosphorus tribromide.
Major Products: The major products formed from these reactions include various hydroxylated and fluorinated derivatives, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
11-KetoFlurandrenolide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Utilized in the development of new therapeutic agents for inflammatory and autoimmune diseases.
Industry: Applied in the formulation of topical creams and ointments for dermatological conditions.
Mecanismo De Acción
The mechanism of action of 11-KetoFlurandrenolide involves binding to the cytosolic glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction modulates the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects. The compound also inhibits the biosynthesis of prostaglandins and leukotrienes by suppressing the activity of phospholipase A2.
Comparación Con Compuestos Similares
Flurandrenolide: The parent compound, used for similar therapeutic purposes.
Fluticasone: Another corticosteroid with potent anti-inflammatory properties.
Betamethasone: Known for its strong glucocorticoid activity.
Uniqueness: 11-KetoFlurandrenolide is unique due to its specific structural modifications, which enhance its stability and efficacy. Its fluorinated and ketonized structure provides distinct pharmacokinetic and pharmacodynamic properties compared to other corticosteroids.
Propiedades
Fórmula molecular |
C24H31FO6 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
(1S,2S,4R,8S,9S,12S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-11,16-dione |
InChI |
InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16,19-20,26H,5-6,8-11H2,1-4H3/t13-,14-,16-,19+,20+,22-,23-,24+/m0/s1 |
Clave InChI |
IGLRPFLMFCCCSK-OUMPWXHLSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)F |
SMILES canónico |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(=O)CC3(C2(O1)C(=O)CO)C)C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


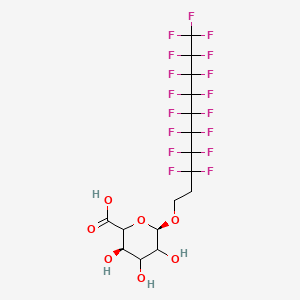
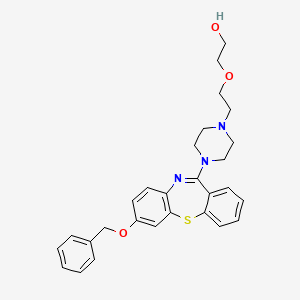
![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
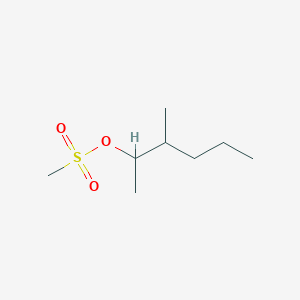
![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
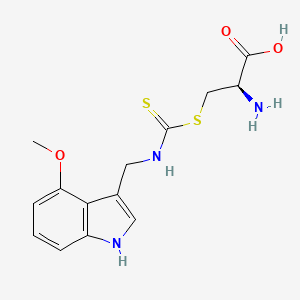
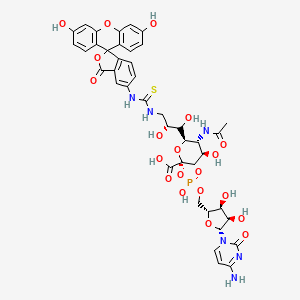
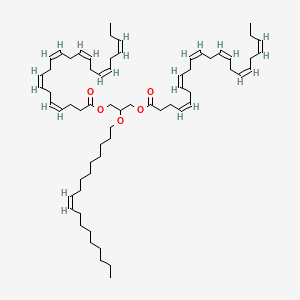

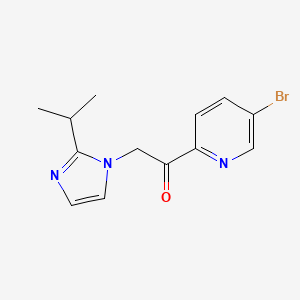
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
